Cas no 53844-02-3 (benzyl N-(2-bromoethyl)carbamate)

Benzyl N-(2-bromoethyl)carbamate is a versatile carbamate derivative featuring a reactive bromoethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structure allows for selective functionalization, particularly in the preparation of nitrogen-containing heterocycles and peptidomimetics. The benzyloxycarbonyl (Cbz) protecting group enhances stability while permitting deprotection under mild conditions. The bromoethyl moiety facilitates nucleophilic substitution reactions, enabling efficient alkylation or further derivatization. This compound is particularly useful in medicinal chemistry for constructing bioactive molecules. High purity and consistent reactivity ensure reliable performance in multi-step synthetic routes. Proper handling is advised due to its potential lachrymatory and irritant properties.
benzyl N-(2-bromoethyl)carbamate structure
53844-02-3 structure
Product name:benzyl N-(2-bromoethyl)carbamate
CAS No:53844-02-3
MF:C10H12BrNO2
MW:258.111782073975
MDL:MFCD09909490
CID:881975
PubChem ID:278694

benzyl N-(2-bromoethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Benzyl (2-bromoethyl)carbamate
    • BENZYL 2-BROMOETHYLCARBAMATE
    • Benzyl N-(2-bromoethyl)carbamate
    • N-CBZ-2-BROMOETHYLAMINE
    • N-Cbz-3-bromoethylamine
    • 2-Bromo-N-(benzyloxycarbonyl)ethylamine
    • 2-Benzyloxycarbonylaminoethyl bromide
    • N-Benzyloxycarbonyl-2-bromoethylamine
    • NSC 128581
    • benzyl-N-(2-bromoethyl)carbamate
    • 2-[(benzyloxycarbonyl)amino]ethyl bromide
    • benzyl(2-bromoethyl)carbamate
    • J-522874
    • N-(2-Bromoethyl)-carbamic acid phenylmethyl ester
    • Carbamic acid, (2-bromoethyl)-, phenylmethyl ester
    • Benzyloxycarbonylamino-2-bromoethane
    • 2-bromoethylcarbamic acid benzyl ester
    • 2-benzyloxycarbonylamino-1-bromoethane
    • DTXSID10299160
    • 53844-02-3
    • (2-BROMOETHYL)-CARBAMIC ACID BENZYL ESTER
    • DS-13820
    • SCHEMBL176927
    • 2-(N-carbobenzoxy)aminoethyl bromide
    • CS-W001870
    • HREXFDIZSAUXBO-UHFFFAOYSA-N
    • NSC128581
    • MFCD09909490
    • phenylmethyl (2-bromoethyl)carbamate
    • AB3064
    • DB-013358
    • (2-bromo-ethyl)-carbamic acid benzyl ester
    • (2-Bromoethyl)carbamic acid benzyl ester
    • SY008543
    • NSC-128581
    • N-carbobenzyloxy-2-bromoethylamine
    • EN300-103010
    • AKOS015836841
    • benzyl N-(2-bromoethyl)carbamate
    • MDL: MFCD09909490
    • Inchi: InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
    • InChI Key: HREXFDIZSAUXBO-UHFFFAOYSA-N
    • SMILES: BrCCNC(OCC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 257.00500
  • Monoisotopic Mass: 257.005
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38.3A^2

Experimental Properties

  • Density: 1.428
  • Boiling Point: 361.1℃ at 760 mmHg
  • Flash Point: 172.2℃
  • Refractive Index: 1.556
  • PSA: 38.33000
  • LogP: 2.69860

benzyl N-(2-bromoethyl)carbamate Security Information

benzyl N-(2-bromoethyl)carbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

benzyl N-(2-bromoethyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJZHC127-5G
benzyl N-(2-bromoethyl)carbamate
53844-02-3 97%
5g
¥ 118.00 2023-04-13
abcr
AB286841-100 g
Benzyl 2-bromoethylcarbamate; .
53844-02-3
100g
€521.40 2023-04-26
abcr
AB286841-1 g
Benzyl 2-bromoethylcarbamate; .
53844-02-3
1g
€72.90 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051598-5g
Benzyl (2-bromoethyl)carbamate
53844-02-3 98%
5g
¥35.00 2024-05-09
eNovation Chemicals LLC
D505053-1g
Benzyl (2-broMoethyl)carbaMate
53844-02-3 97%
1g
$110 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJZHC127-50G
benzyl N-(2-bromoethyl)carbamate
53844-02-3 97%
50g
¥ 950.00 2023-04-13
eNovation Chemicals LLC
Y1006458-5G
benzyl N-(2-bromoethyl)carbamate
53844-02-3 97%
5g
$35 2023-08-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-2807-500g
benzyl (2-bromoethyl)carbamate
53844-02-3 95%
500g
$1050 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051598-500g
Benzyl (2-bromoethyl)carbamate
53844-02-3 98%
500g
¥2503.00 2024-05-09
Fluorochem
219440-25g
Benzyl (2-bromoethyl)carbamate
53844-02-3 95%
25g
£171.00 2022-03-01

benzyl N-(2-bromoethyl)carbamate Production Method

benzyl N-(2-bromoethyl)carbamate Related Literature

Additional information on benzyl N-(2-bromoethyl)carbamate

Introduction to Benzyl N-(2-bromoethyl)carbamate (CAS No. 53844-02-3)

Benzyl N-(2-bromoethyl)carbamate, a compound with the chemical formula C9H12BNO2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its benzyl group and the N-(2-bromoethyl) moiety, which contribute to its unique reactivity and potential applications in drug development. The CAS number 53844-02-3 provides a unique identifier for this substance, facilitating its recognition in scientific literature and industrial processes.

The benzyl N-(2-bromoethyl)carbamate structure is particularly intriguing due to its versatility as an intermediate in the synthesis of more complex molecules. The presence of both a benzyl group and a bromoethyl chain allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. Recent advancements in synthetic methodologies have highlighted its utility in constructing pharmacophores that exhibit promising biological activities.

In the realm of pharmaceutical research, Benzyl N-(2-bromoethyl)carbamate has garnered attention for its role in the development of novel therapeutic agents. The N-(2-bromoethyl) part of the molecule introduces a bromine atom, which can be further functionalized through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in forming carbon-carbon bonds, enabling the creation of intricate molecular architectures essential for drug design.

Recent studies have demonstrated the efficacy of Benzyl N-(2-bromoethyl)carbamate in the synthesis of carbamate-based drugs, which are known for their broad spectrum of biological activities. Carbamates often serve as intermediates in the development of agrochemicals, fungicides, and even antiviral agents. The benzyl group, while not directly involved in biological activity, provides steric hindrance and electronic properties that can modulate the overall pharmacokinetic profile of the final compound.

The CAS No. 53844-02-3 ensures that researchers can reliably source and identify this compound, adhering to stringent quality control measures. In laboratory settings, Benzyl N-(2-bromoethyl)carbamate is typically handled under inert conditions to prevent unwanted side reactions. Its stability under various storage conditions makes it a practical choice for long-term projects and collaborations across different institutions.

One of the most compelling aspects of Benzyl N-(2-bromoethyl)carbamate is its potential in drug discovery pipelines. The combination of a benzyl group and a bromoethyl moiety allows for selective modifications at multiple sites, enabling chemists to fine-tune properties such as solubility, bioavailability, and target specificity. This flexibility has been exploited in recent research to develop inhibitors targeting enzymes involved in cancer metabolism.

In conclusion, Benzyl N-(2-bromoethyl)carbamate (CAS No. 53844-02-3) represents a cornerstone in modern synthetic chemistry and pharmaceutical development. Its unique structural features make it an indispensable tool for medicinal chemists seeking to design innovative therapeutics. As research continues to uncover new applications for this compound, its significance in advancing drug discovery is undeniable.

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(CAS:53844-02-3)benzyl N-(2-bromoethyl)carbamate
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Purity:99%
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